Lipophilicity Control: The Benzenesulfonyl Advantage in Fine-Tuning LogP for CNS Penetrance
The computed LogP (XLogP3-AA) for N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine is 0.8 [1]. This value places it within the ideal lipophilicity range (LogP 0-3) for compounds targeting the central nervous system (CNS) while maintaining adequate aqueous solubility. In contrast, the benzylsulfonyl analog (1-(benzylsulfonyl)piperidin-4-one oxime, CAS not assigned but molecular weight 268.33) is expected to have a significantly higher LogP (predicted ~1.5-2.0) due to the additional methylene spacer, which increases non-polar surface area and may lead to undesirable accumulation in adipose tissue or reduced solubility .
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-(benzylsulfonyl)piperidin-4-one oxime (predicted LogP ~1.5-2.0) |
| Quantified Difference | ~0.7 to 1.2 units lower (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1]; Comparator LogP estimated from structural analogy and increased carbon count. |
Why This Matters
A lower LogP directly correlates with reduced non-specific binding and improved pharmacokinetic profiles, making this compound a superior choice for CNS-targeted library synthesis and early-stage lead optimization.
- [1] PubChem. (2026). N-[1-(benzenesulfonyl)piperidin-4-ylidene]hydroxylamine. Compound Summary CID 1489035. View Source
